molecular formula C7H4BrF3O B1268045 1-Bromo-4-(trifluoromethoxy)benzene CAS No. 407-14-7

1-Bromo-4-(trifluoromethoxy)benzene

Cat. No. B1268045
CAS RN: 407-14-7
M. Wt: 241 g/mol
InChI Key: SEAOBYFQWJFORM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-4-(trifluoromethoxy)benzene involves the selective preparation of the compound by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This process highlights its versatility as a starting material for further synthetic applications through various organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper derivatives (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

Molecular structure analysis of bromo- and bromomethyl-substituted benzenes, including 1-Bromo-4-(trifluoromethoxy)benzene, has been conducted through X-ray crystallography to understand their C–H···Br, C–Br···Br, and C–Br···π interactions. These studies help elucidate the packing motifs in solid states and the impact of substituent positions on molecular arrangements (Jones et al., 2012).

Chemical Reactions and Properties

1-Bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, showcasing its versatility. For example, its treatment with lithium diisopropylamide (LDA) leads to the generation of aryne intermediates that can undergo further reactions such as [4+2] cycloadditions with furan, yielding naphthalene derivatives. This demonstrates the compound's role in synthesizing complex aromatic structures (Schlosser & Castagnetti, 2001).

Physical Properties Analysis

The physical properties of 1-Bromo-4-(trifluoromethoxy)benzene, such as its photoluminescence, are investigated to understand its behavior in different states. For instance, the fluorescence intensity in the solid state significantly surpasses that in the solution state, indicating its potential in materials science for developing new fluorescent materials (Zuo-qi, 2015).

Chemical Properties Analysis

Analyzing the chemical properties of 1-Bromo-4-(trifluoromethoxy)benzene involves studying its reactivity in various chemical reactions. For instance, its role in radical addition reactions in aqueous media highlights its reactivity and the effect of solvent on its chemical transformations. This property is critical for its application in organic synthesis, especially in conditions where controlling the reaction environment is crucial (Yorimitsu et al., 2001).

Scientific Research Applications

Aryne Route in Organic Synthesis

1-Bromo-4-(trifluoromethoxy)benzene is used in the generation of arynes, which are highly reactive intermediates in organic synthesis. For example, it can be transformed into 5-bromo-2-(trifluoromethoxy)phenyllithium at low temperatures, which upon heating, eliminates lithium bromide to free 1,2-dehydro-4-(trifluoromethoxy)benzene. This aryne can be intercepted in situ with furan to produce [4+2] cycloadducts, useful in the synthesis of naphthalenes and naphthols, and for bromination to form various derivatives (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

1-Bromo-4-(trifluoromethoxy)benzene serves as a starting material in organometallic synthesis. It's used to prepare synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, demonstrating its versatility in the formation of various organometallic compounds (Porwisiak & Schlosser, 1996).

Halogenation and Stability Studies

This compound is also important in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, including its derivatives, produces various halogenated products. These studies are significant for understanding the thermal stability and chemical behavior of such halogenated compounds (Herkes, 1977).

Intermediates for New Organofluorine Compounds

It acts as an intermediate for creating a variety of new organofluorine compounds. For instance, its phenyllithium derivatives are versatile intermediates, offering access to ortho-substituted derivatives with a range of electrophiles (Castagnetti & Schlosser, 2001).

Fluorescence Properties

In research exploring fluorescence properties, 1-Bromo-4-(trifluoromethoxy)benzene derivatives have been synthesized and analyzed for their photoluminescence properties. This is crucial in the development of materials with specific optical properties (Zuo-qi, 2015).

Safety And Hazards

1-Bromo-4-(trifluoromethoxy)benzene is classified as a skin irritant. It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

1-bromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAOBYFQWJFORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193672
Record name 1-Bromo-4-(trifluoromethoxy)benzene
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Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trifluoromethoxy)benzene

CAS RN

407-14-7
Record name 1-Bromo-4-(trifluoromethoxy)benzene
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Record name 1-Bromo-4-(trifluoromethoxy)benzene
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Record name 1-Bromo-4-(trifluoromethoxy)benzene
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Record name 1-bromo-4-(trifluoromethoxy)benzene
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Record name 1-Bromo-4-(trifluoromethoxy)benzene
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Synthesis routes and methods

Procedure details

Trifluoromethoxybenzene 6c (11.35 g, 70 mmol) was dissolved in 3.57 mL liquid bromine, followed by addition of iron (0.24 g). The reaction mixture was stirred for 16 hours at 100° C. 450 mL of dichloromethane were added and the organic extract was washed with 6 M hydrochloric acid (140 mL), 10% sodium hydrogen sulfite solution (140 mL) and saturated sodium chloride solution (140 mL), combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 1-bromo-4-(trifluoromethoxy)benzene 6d (14.1 g, yellow solid), yield: 83.8%. 1H NMR (400 MHz, CDCl3): δ 7.54-7.50 (m, 2H), 7.11-7.09 (m, 2H).
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
3.57 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.24 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
M Hu, Z An, J Li, L Mo, Z Yang, J Li, Z Che… - Liquid Crystals, 2014 - Taylor & Francis
This paper describes the synthesis and characterisation of several liquid crystal (LC) compounds having a tolane core structure and a trifluoromethoxy terminal group. The mesomorphic …
Number of citations: 33 www.tandfonline.com
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
F Bailly, F Cottet, M Schlosser - Synthesis, 2005 - thieme-connect.com
More than two dozen new CF 3-substituted naphthalene derivatives were prepared in an expedient way by employing 3-and 4-(trifluoromethyl) benzyne as the key intermediates. 2-and …
Number of citations: 17 www.thieme-connect.com
DB Horne, K Biswas, J Brown… - Journal of Medicinal …, 2018 - ACS Publications
Transient-receptor-potential melastatin 8 (TRPM8), the predominant mammalian cold-temperature thermosensor, is a nonselective cation channel expressed in a subpopulation of …
Number of citations: 47 pubs.acs.org
P Harmata, J Herman - Materials, 2021 - mdpi.com
This study presents 13 new organic compounds with self-assembling behavior, which can be divided into two groups. The first synthesized group includes compounds based on 4′-(…
Number of citations: 6 www.mdpi.com
M Hu, Z An, J Li, H Chen, F Peng, ST Wu… - Journal of Materials …, 2016 - pubs.rsc.org
The synthesis and characterization of new 2,2-difluorovinyloxyl terminated tolane liquid crystals are reported. The mesomorphic properties, mid-wave infrared (MWIR) absorption and …
Number of citations: 32 pubs.rsc.org
A Löbbert, SP Kitney, SM Kelly, M O'neill, T Stirner - Liquid Crystals, 2007 - Taylor & Francis
The synthesis is reported of new liquid crystals incorporating the 1,4‐disubstituted bicyclo[2.2.2]octane ring and a series of substituents in a terminal position on the molecular core. The …
Number of citations: 2 www.tandfonline.com

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